The synthesis of antithrombin III Northwick Park involves the transcription and translation of the antithrombin III gene located on chromosome 1. The mutation responsible for this variant has been identified as a single nucleotide change that can arise from either two nucleotide substitutions or one single nucleotide substitution at codon 393 .
To study this variant, researchers have synthesized specific oligonucleotides targeting the mutation. These oligonucleotides facilitate the detection of the genetic defect through hybridization techniques, providing insights into the molecular basis of the variant and its implications for thrombin inhibition .
Antithrombin III Northwick Park exhibits a structure similar to that of normal antithrombin III, characterized by a single-chain glycoprotein configuration. The molecular weight of the inactive complex associated with this variant is approximately 120,000 daltons, which can be reduced to about 60,000 daltons through dithiothreitol treatment, indicating disulfide bridging between polypeptide chains .
The reaction can be described as follows:
This process highlights how structural changes in antithrombin III can significantly affect its biochemical reactivity and functionality.
The mechanism by which antithrombin III Northwick Park exerts its inhibitory effects involves several steps:
Due to the mutation present in the Northwick Park variant, these interactions are less efficient than those seen with normal antithrombin III .
Antithrombin III Northwick Park shares many physical and chemical properties with normal antithrombin III but exhibits notable differences due to its mutation:
These properties are essential for understanding how this variant behaves in physiological conditions and its implications for thrombotic disorders .
Antithrombin III Northwick Park has significant implications in clinical settings:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: